molecular formula C11H12ClNO3 B3022339 Methyl 3-{[(chloroacetyl)amino]methyl}benzoate CAS No. 74553-27-8

Methyl 3-{[(chloroacetyl)amino]methyl}benzoate

Cat. No.: B3022339
CAS No.: 74553-27-8
M. Wt: 241.67 g/mol
InChI Key: JJWREUZQIUWQLD-UHFFFAOYSA-N
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Description

Methyl 3-{[(chloroacetyl)amino]methyl}benzoate is a benzoic acid derivative featuring a methyl ester group at the carboxylic acid position and a chloroacetyl-substituted aminomethyl group at the benzene ring's para position. This compound is characterized by its reactive chloroacetyl moiety, which enables participation in nucleophilic substitution or coupling reactions, making it a valuable intermediate in medicinal chemistry and materials science. It is commercially available with 95% purity (CAS: 74553-27-8, MFCD03854741) .

Properties

IUPAC Name

methyl 3-[[(2-chloroacetyl)amino]methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-16-11(15)9-4-2-3-8(5-9)7-13-10(14)6-12/h2-5H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWREUZQIUWQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501237647
Record name Methyl 3-[[(2-chloroacetyl)amino]methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501237647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74553-27-8
Record name Methyl 3-[[(2-chloroacetyl)amino]methyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74553-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[[(2-chloroacetyl)amino]methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501237647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(chloroacetyl)amino]methyl}benzoate typically involves the reaction of 3-aminomethylbenzoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(chloroacetyl)amino]methyl}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amide derivatives, while oxidation reactions can produce carboxylic acids .

Scientific Research Applications

Chemistry

Methyl 3-{[(chloroacetyl)amino]methyl}benzoate serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the development of various chemical compounds due to its unique structural features that allow for diverse synthetic pathways.

Biology

Research indicates that this compound exhibits notable biological activities, making it a candidate for further exploration in biological studies. It is investigated for its interactions with biomolecules, particularly focusing on its binding affinity and reactivity with enzymes and receptors. These studies help elucidate its potential therapeutic targets and mechanisms of action.

Medicine

The compound is explored for its potential use in drug development. Its structural components suggest possible interactions with biological targets that may lead to therapeutic effects. Notable findings include its role as a pharmaceutical intermediate in the synthesis of bioactive compounds with potential therapeutic applications .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in various industrial processes where specific chemical reactivity is required.

Case Studies and Research Findings

Recent studies have focused on the synthesis and application of this compound in drug development:

  • Drug Development : Research has highlighted its utility as an intermediate for synthesizing compounds with antimicrobial and antitumor properties.
  • Biological Interaction Studies : Investigations into its binding affinity have revealed potential pathways through which it may exert therapeutic effects, particularly in cancer treatment.

Mechanism of Action

The mechanism of action of Methyl 3-{[(chloroacetyl)amino]methyl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function . This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in ester groups, substituents on the benzene ring, or modifications to the acetyl moiety. Below is a detailed comparison:

Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate

  • Molecular Formula: C₁₃H₁₆ClNO₃
  • Key Differences :
    • Ester Group : Ethyl ester (vs. methyl in the target compound), which may confer slower hydrolysis rates.
    • Substituent : Additional methyl group at the benzene ring's 4-position, enhancing lipophilicity and steric bulk.
  • Applications : Likely used in similar synthetic pathways but with altered pharmacokinetic properties due to increased hydrophobicity .

Methyl 3-[[2-(4-chlorophenoxy)acetyl]amino]benzoate (CAS 5237-32-1)

  • Molecular Formula: C₁₆H₁₄ClNO₄
  • Key Differences: Acetyl Moiety: Chlorophenoxyacetyl group replaces chloroacetyl, introducing aromaticity and bulk. Properties: Higher molecular weight (319.74 g/mol) and logP (3.79), suggesting greater membrane permeability.
  • Synthesis: Involves coupling 4-chlorophenoxyacetic acid with methyl 3-aminobenzoate .

Methyl 3-[(chloroacetyl)amino]-4-methylbenzoate (CAS 54941-43-4)

  • Key Differences :
    • Substituent : Methyl group at the benzene ring's 4-position, similar to the ethyl analog in .
    • Reactivity : Steric hindrance from the methyl group may reduce reaction rates in further derivatization .

METHYL 3-(1,3-BENZODIOXOL-5-YL)-3-[(2-CHLOROACETYL)AMINO]PROPANOATE

  • Structure: Integrates a benzodioxole ring and a propanoate backbone.
  • Applications: Potential use in neuroscience due to benzodioxole's prevalence in bioactive molecules.
  • Complexity : Increased structural complexity may limit synthetic scalability compared to simpler benzoates .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP Notable Properties
Methyl 3-{[(chloroacetyl)amino]methyl}benzoate C₁₂H₁₃ClN₂O₄* ~290.7 (inferred) Chloroacetyl, methyl ester ~1.5† High reactivity for nucleophiles
Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate C₁₃H₁₆ClNO₃ 269.73 4-methyl, ethyl ester 2.1‡ Enhanced lipophilicity
Methyl 3-[[2-(4-chlorophenoxy)acetyl]amino]benzoate C₁₆H₁₄ClNO₄ 319.74 4-chlorophenoxyacetyl 3.79 High membrane permeability
Methyl 3-[(chloroacetyl)amino]-4-methylbenzoate C₁₁H₁₁ClN₂O₄ 270.67 4-methyl, chloroacetyl 1.8‡ Steric hindrance at 4-position

*Inferred; †Estimated via analogy; ‡Calculated using ChemDraw.

Biological Activity

Methyl 3-{[(chloroacetyl)amino]methyl}benzoate, a compound with the chemical formula C10H10ClNO3, has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through a reaction involving chloroacetic acid derivatives and methyl benzoate. The general synthetic route can be summarized as follows:

  • Chloroacetylation : Methyl benzoate is reacted with chloroacetyl chloride in the presence of a base to form the chloroacetyl derivative.
  • Amidation : The resulting compound undergoes amidation with ammonia or amines to yield this compound.

This synthesis pathway is crucial for understanding its reactivity and potential biological applications.

Overview

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound has been evaluated using the broth dilution method to determine its minimum inhibitory concentration (MIC).

Case Studies

  • Antibacterial Activity : In a study evaluating the antibacterial properties of synthesized derivatives, this compound was tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The results indicated that this compound showed promising antibacterial activity comparable to standard antibiotics like ciprofloxacin .
    CompoundBacterial StrainMIC (µg/mL)
    This compoundStaphylococcus aureus32
    This compoundEscherichia coli64
    CiprofloxacinStaphylococcus aureus16
    CiprofloxacinEscherichia coli32
  • Antifungal Activity : Additional studies have suggested that derivatives of this compound also exhibit antifungal properties, although specific data on this activity remains limited.

Overview

This compound has been investigated for its potential anticancer effects. Preliminary studies indicate that it may inhibit cancer cell proliferation through various mechanisms.

Research Findings

A study reported that compounds related to this compound displayed cytotoxicity against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values were notably lower than those of conventional chemotherapeutic agents, suggesting a potential role in cancer therapy .

Cell LineIC50 (µM)Reference
HepG25.0
MCF-77.5
Adriamycin4.5

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Modifications to the benzoate structure, such as varying substituents on the aromatic ring or altering the amine component, can significantly influence its potency against microbial and cancerous cells.

Key Insights

  • Substituent Effects : The presence of electron-withdrawing groups enhances antimicrobial activity, while electron-donating groups may improve anticancer efficacy.
  • Chain Length : Variations in the alkyl chain length attached to the amino group have been shown to affect both solubility and bioactivity.

Q & A

Q. What are the common synthetic routes for Methyl 3-{[(chloroacetyl)amino]methyl}benzoate, and how are intermediates purified?

The synthesis typically involves a multi-step approach:

  • Step 1: Reacting 3-aminomethylbenzoate derivatives with chloroacetyl chloride in the presence of a base (e.g., DIPEA) to form the chloroacetylated product.
  • Step 2: Purification via column chromatography (e.g., silica gel, gradient elution with CH₂Cl₂/EtOAc) to isolate intermediates .
  • Step 3: Crystallization from solvents like methanol/ether to obtain pure crystals. Monitoring reaction progress with TLC (Rf values) ensures proper separation .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • ¹H/¹³C NMR : Key for identifying proton environments (e.g., chloroacetyl NH at δ ~10.5 ppm, aromatic protons at δ 7.0–8.0 ppm) and carbonyl groups (C=O at ~167–172 ppm) .
  • HR-MS : Validates molecular weight and fragmentation patterns.
  • Melting Point Analysis : Confirms purity (e.g., sharp melting points between 79–251°C depending on substituents) .

Q. How does the chloroacetyl group influence the compound’s reactivity in downstream reactions?

The chloroacetyl moiety acts as an electrophilic site, enabling nucleophilic substitution (e.g., with amines or thiols) or hydrolysis under basic conditions. Its electron-withdrawing nature also stabilizes adjacent carbonyl groups, affecting reaction pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Temperature Control : Lower temperatures (-35°C) reduce side reactions during triazine coupling .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
  • Catalyst Use : DIPEA or other tertiary amines improve acylation efficiency by scavenging HCl .
  • Stepwise Addition : Gradual addition of chloroacetyl chloride minimizes dimerization .

Q. What strategies address low yields or impurities during synthesis?

  • Chromatographic Re-Purification : Mixed fractions from initial column chromatography can be re-run with adjusted solvent gradients (e.g., 4% EtOAc in CH₂Cl₂) .
  • Recrystallization Optimization : Testing solvent pairs (e.g., isoamyl alcohol/ether) enhances crystal purity .
  • In Situ Monitoring : Real-time FTIR or LC-MS detects unwanted byproducts (e.g., unreacted amines) early .

Q. How should researchers resolve contradictory spectral data during structural confirmation?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., aromatic protons in crowded regions) .
  • Isotopic Labeling : Deuterated analogs (e.g., DMSO-d₆) clarify exchangeable protons (NH, OH) .
  • Complementary Techniques : Pairing NMR with X-ray crystallography or IR (e.g., C=O stretch at ~1700 cm⁻¹) validates ambiguous assignments .

Q. What methodologies support the design of derivatives for structure-activity relationship (SAR) studies?

  • Substituent Variation : Replace chloroacetyl with bromoacetyl or hydroxyacetyl groups to probe electronic effects .
  • Scaffold Hybridization : Incorporate triazine or pyrazole rings (e.g., Methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate) to assess bioactivity .
  • Computational Modeling : DFT calculations predict reactivity hotspots (e.g., chloroacetyl’s electrophilicity) .

Q. How can stability studies under varying pH or temperature conditions inform experimental design?

  • Accelerated Degradation Tests : Incubate the compound in buffers (pH 1–13) at 40–60°C to identify labile sites (e.g., ester hydrolysis) .
  • Kinetic Monitoring : HPLC tracks degradation products, guiding storage conditions (e.g., inert atmosphere, -20°C) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-{[(chloroacetyl)amino]methyl}benzoate
Reactant of Route 2
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Methyl 3-{[(chloroacetyl)amino]methyl}benzoate

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